molecular formula C19H25BrN6 B12239247 5-bromo-2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

5-bromo-2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12239247
M. Wt: 417.3 g/mol
InChI Key: CEAQXTNXMZMEQZ-UHFFFAOYSA-N
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Description

5-bromo-2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a brominated pyrimidine core linked to a piperazine ring, which is further connected to a cyclopenta[d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Piperazine coupling: The brominated pyrimidine is then reacted with a piperazine derivative in the presence of a base such as potassium carbonate (K2CO3) to form the piperazine-linked intermediate.

    Cyclopenta[d]pyrimidine attachment: The final step involves the coupling of the piperazine intermediate with a cyclopenta[d]pyrimidine derivative, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine and cyclopenta[d]pyrimidine moieties.

    Cross-Coupling Reactions: The brominated pyrimidine can be used in various cross-coupling reactions, such as Suzuki, Heck, and Stille reactions, to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Potassium carbonate (K2CO3): Used as a base in coupling reactions.

    Palladium catalysts: Used in cross-coupling reactions.

Major Products

    Substituted pyrimidines: Formed through nucleophilic substitution.

    Oxidized or reduced derivatives: Formed through oxidation or reduction reactions.

    Coupled products: Formed through cross-coupling reactions.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine apart is its unique combination of a brominated pyrimidine core with a piperazine and cyclopenta[d]pyrimidine moiety. This structure provides a versatile scaffold for further functionalization and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H25BrN6

Molecular Weight

417.3 g/mol

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C19H25BrN6/c1-19(2,3)17-23-15-6-4-5-14(15)16(24-17)25-7-9-26(10-8-25)18-21-11-13(20)12-22-18/h11-12H,4-10H2,1-3H3

InChI Key

CEAQXTNXMZMEQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=C(C=N4)Br

Origin of Product

United States

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